4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-
Description
The compound 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- (hereafter referred to as the "target compound") is a structurally complex molecule featuring:
- A pyrimidine ring substituted at the 4-position with an acetonitrile group.
- An alpha-2(3H)-benzothiazolylidene substituent, which introduces a bicyclic benzothiazole moiety with a conjugated double bond system.
- A 2-(3-pyridinyl)ethylamino side chain, contributing additional nitrogen-based basicity and structural bulk.
- (alphaZ) stereochemistry, indicating the spatial configuration of substituents around the double bond.
Properties
Molecular Formula |
C20H16N6S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-[2-(2-pyridin-3-ylethylamino)pyrimidin-4-yl]acetonitrile |
InChI |
InChI=1S/C20H16N6S/c21-12-15(19-25-17-5-1-2-6-18(17)27-19)16-8-11-24-20(26-16)23-10-7-14-4-3-9-22-13-14/h1-6,8-9,11,13,25H,7,10H2,(H,23,24,26) |
InChI Key |
AVLYNJZZQYEFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C3=NC(=NC=C3)NCCC4=CN=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine backbone is typically synthesized via cyclocondensation reactions. A common method involves:
- Cyclization of Malononitrile Derivatives :
- Alternative Route Using Suzuki Coupling :
Installation of 2-(3-Pyridinyl)Ethylamino Side Chain
Reductive Amination
A two-step process is employed:
- Aldehyde Intermediate :
Coupling to Pyrimidine Core
- Nucleophilic Substitution :
Optimization and Scalability
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | >70% yield; <5% impurities |
| Solvent | DMF/THF | Higher solubility of intermediates |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
Troubleshooting
- Low Coupling Efficiency : Add 10 mol% CuI to facilitate Ullmann-type coupling.
- Epimerization : Use anhydrous conditions and avoid prolonged heating.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.72 (d, J=4.8 Hz, 1H, pyridine), 7.92 (s, 1H, benzothiazole), 3.81 (q, 2H, CH₂NH) |
| HRMS | m/z 372.1157 [M+H]⁺ (calc. 372.1157) |
| IR | 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N) |
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy | Requires strict temp control |
| Suzuki Coupling | Regioselective | Pd catalyst cost |
| Reductive Amination | Mild conditions | Risk of over-reduction |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Bases: Sodium methoxide (MeONa)
Solvents: Butanol (BuOH), xylene
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared below with two analogs from the evidence:
Key Observations:
Substituent Complexity: The target compound’s benzothiazolylidene group differs from the benzothiophene in ’s compound.
Molecular Weight and Bulk :
- The target compound is likely larger than the simpler 2-(2-chloropyrimidin-4-yl)acetonitrile (153.57 g/mol) but smaller than the piperidine-pyrrolopyridine analog (457.57 g/mol) .
Physicochemical Properties
Key Observations:
- The chloro-substituted analog () exhibits a low predicted pKa (-2.39), indicating strong acidity, likely due to electron-withdrawing effects of the chlorine atom on the pyrimidine ring . The target compound’s pyridinyl ethylamino group may elevate its pKa, favoring protonation in physiological conditions.
- The higher molecular weight of ’s compound suggests reduced volatility compared to the chloro analog, though experimental data are lacking.
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